![molecular formula C15H15BrN2O4S B2955245 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864976-30-7](/img/structure/B2955245.png)

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

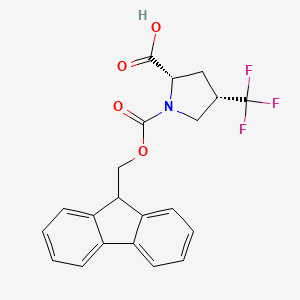

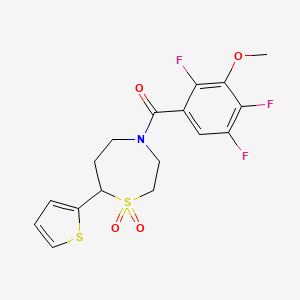

The compound is a complex organic molecule with several functional groups. It contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes due to its interesting chemical properties . The compound also contains a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety, which is another type of heterocycle that is commonly found in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the benzo[d]thiazol-2(3H)-ylidene moiety might undergo reactions like nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (like its melting point, boiling point, solubility, etc.) would likely be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications

Photodynamic Therapy Potential

The compound (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, a type of zinc phthalocyanine, has shown significant potential in photodynamic therapy for cancer treatment. Its properties as a photosensitizer are particularly noteworthy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy, offering a novel approach to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antiviral Properties

Thiazolides, a class of drugs that includes (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, are effective against a wide range of pathogens. They have demonstrated efficacy against bacteria, intracellular and extracellular protozoan parasites, viruses, and even proliferating mammalian cells. The thiazolide nitazoxanide, a closely related compound, is particularly noteworthy for its broad-spectrum activity, suggesting similar potential for the compound (Hemphill, Müller, & Müller, 2012).

Antiproliferative Activity

Studies on compounds related to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide have shown promising antiproliferative activities. These activities are particularly significant against certain cancer cell lines, indicating potential applications in cancer treatment and drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Apoptosis Induction in Tumor Cells

Thiazolides, including the compound , have been found to induce apoptosis in colorectal tumor cells. This suggests a potential application in the treatment of colorectal cancer. The specific mechanism involves interactions with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in tumors (Brockmann et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4S/c1-20-5-4-18-11-3-2-10(16)8-13(11)23-15(18)17-14(19)12-9-21-6-7-22-12/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEYUYXPTUHGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)

![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)

![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2955175.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)

![3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2955184.png)